

What are the chemical and physical properties of 6'-Galactosyl-lactose?

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Compound of Interest

Compound Name: Galactosyl-lactose

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An In-Depth Technical Guide to the Chemical and Physical Properties of 6'-**Galactosyl-lactose**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-**Galactosyl-lactose**, a trisaccharide found in human milk and producible through enzymatic synthesis, is a molecule of significant interest due to its prebiotic and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity related to the NF- κ B signaling pathway. All quantitative data is presented in structured tables for clarity, and logical relationships are visualized using Graphviz diagrams.

Chemical and Physical Properties

6'-**Galactosyl-lactose** (β -D-Galp-(1 \rightarrow 6)- β -D-Galp-(1 \rightarrow 4)-D-Glcp) is a complex carbohydrate with the chemical formula $C_{18}H_{32}O_{16}$ and a molecular weight of 504.44 g/mol ^{[1][2][3][4][5]}. While experimentally determined values for some physical properties are not readily available in the literature, predicted values and data for its constituent monosaccharides and the parent disaccharide, lactose, provide valuable insights.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[1][2][3][4][5]
Molecular Weight	504.44 g/mol	[1][2][3][4][5]
Predicted Boiling Point	960.0 ± 65.0 °C	
Predicted Density	1.75 ± 0.1 g/cm ³	
Predicted pKa	12.39 ± 0.20	
Appearance	White solid (typical for oligosaccharides)	
Solubility in Water	Soluble (as a polar oligosaccharide)	[1][7]
Melting Point	Not experimentally determined. For comparison, the melting point of its constituent, D-Galactose, is 168–170 °C.	[6]
Specific Optical Rotation ([α] _D)	Not experimentally determined. For comparison, the specific rotation of an equilibrium solution of lactose is approximately +55.3°.	[8][9]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and analysis of 6'-**Galactosyl-lactose**, based on established methodologies for oligosaccharides.

Enzymatic Synthesis of 6'-Galactosyl-lactose

The primary method for producing 6'-**Galactosyl-lactose** is through the transgalactosylation activity of β-galactosidase.[1][10][11][12]

Objective: To synthesize 6'-**Galactosyl-lactose** from lactose using β-galactosidase.

Materials:

- β -galactosidase (e.g., from *Aspergillus oryzae* or *Kluyveromyces lactis*)
- Lactose
- Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)
- Deionized water
- Heating and stirring equipment
- Reaction vessels
- Equipment for terminating the reaction (e.g., boiling water bath)
- Analytical equipment for monitoring the reaction (e.g., HPLC)

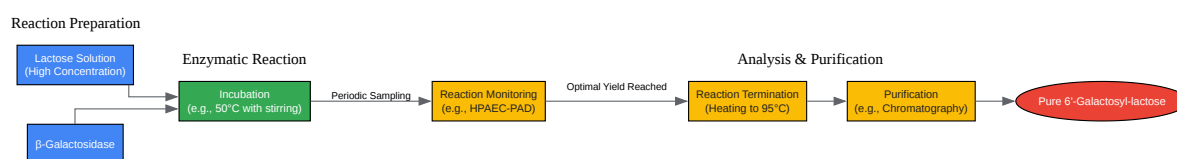
Procedure:

- **Substrate Preparation:** Prepare a concentrated solution of lactose in the phosphate buffer. The concentration can be high (e.g., 400 g/L) to favor the transgalactosylation reaction over hydrolysis.[\[12\]](#)
- **Enzyme Addition:** Add the β -galactosidase enzyme to the lactose solution. The optimal enzyme concentration should be determined experimentally but can be in the range of 15 U/mL.[\[12\]](#)
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 50°C) with constant stirring.[\[12\]](#)
- **Reaction Monitoring:** Periodically take samples from the reaction mixture to monitor the formation of 6'-**Galactosyl-lactose** and the depletion of lactose using a suitable analytical technique like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
- **Reaction Termination:** Once the desired yield of 6'-**Galactosyl-lactose** is achieved, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

[\[12\]](#)

- Purification: The synthesized 6'-**Galactosyl-lactose** can be purified from the reaction mixture containing residual lactose, glucose, and galactose using techniques such as size-exclusion chromatography or preparative HPLC.

Experimental Workflow for Enzymatic Synthesis:



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Caption: Workflow for the enzymatic synthesis of 6'-**Galactosyl-lactose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides like 6'-**Galactosyl-lactose**.[\[4\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To confirm the structure and purity of 6'-**Galactosyl-lactose** using ^1H and ^{13}C NMR.

Materials:

- Purified 6'-**Galactosyl-lactose** sample
- Deuterium oxide (D_2O , 99.9%)
- NMR tubes (5 mm)

- High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified 6'-**Galactosyl-lactose** in approximately 0.5 mL of D₂O.
 - To exchange labile protons (from hydroxyl groups) with deuterium and reduce the residual HDO signal, lyophilize the sample and redissolve in D₂O. Repeat this process 2-3 times.
 - After the final dissolution, transfer the sample to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
 - For ¹H NMR, use a standard one-dimensional pulse sequence with solvent suppression (e.g., presaturation).
 - For ¹³C NMR, a proton-decoupled experiment is typically used.
 - Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals and to establish the glycosidic linkages.
- Data Processing and Analysis:
 - Process the acquired data using appropriate NMR software. This includes Fourier transformation, phasing, baseline correction, and referencing the spectra (e.g., to an internal standard or the residual solvent signal).
 - Analyze the ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.4-5.5 ppm. The coupling constants (J-values) of these signals provide information about the anomeric configuration (α or β).

- Analyze the ^{13}C NMR spectrum, paying close attention to the anomeric carbon signals (typically 90-110 ppm).
- Use the 2D NMR data to connect the proton and carbon signals within each monosaccharide residue and to identify the linkages between the residues.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique ideal for analyzing large, polar, and thermally labile molecules like oligosaccharides.[\[2\]](#)[\[3\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To determine the molecular weight and confirm the identity of 6'-**Galactosyl-lactose**.

Materials:

- Purified 6'-**Galactosyl-lactose** sample
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Mass spectrometer equipped with an electrospray ionization source

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the purified 6'-**Galactosyl-lactose** in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a final concentration in the low micromolar range (e.g., 1-10 μM).
 - The sample may be infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode. Oligosaccharides readily form adducts with sodium ions ($[\text{M}+\text{Na}]^+$), which are often more stable and easier to detect than protonated molecules ($[\text{M}+\text{H}]^+$).

- The mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the analysis of oligosaccharides.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the ion corresponding to the sodium adduct of **6'-Galactosyl-lactose** ($[C_{18}H_{32}O_{16} + Na]^+$), which should have an m/z of approximately 527.4.
 - Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can help to confirm the sequence of monosaccharides and the positions of the glycosidic linkages.

Biological Activity: Attenuation of Inflammation via the NF- κ B Pathway

6'-Galactosyl-lactose has demonstrated anti-inflammatory properties, which are believed to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Overview of the NF- κ B Signaling Pathway

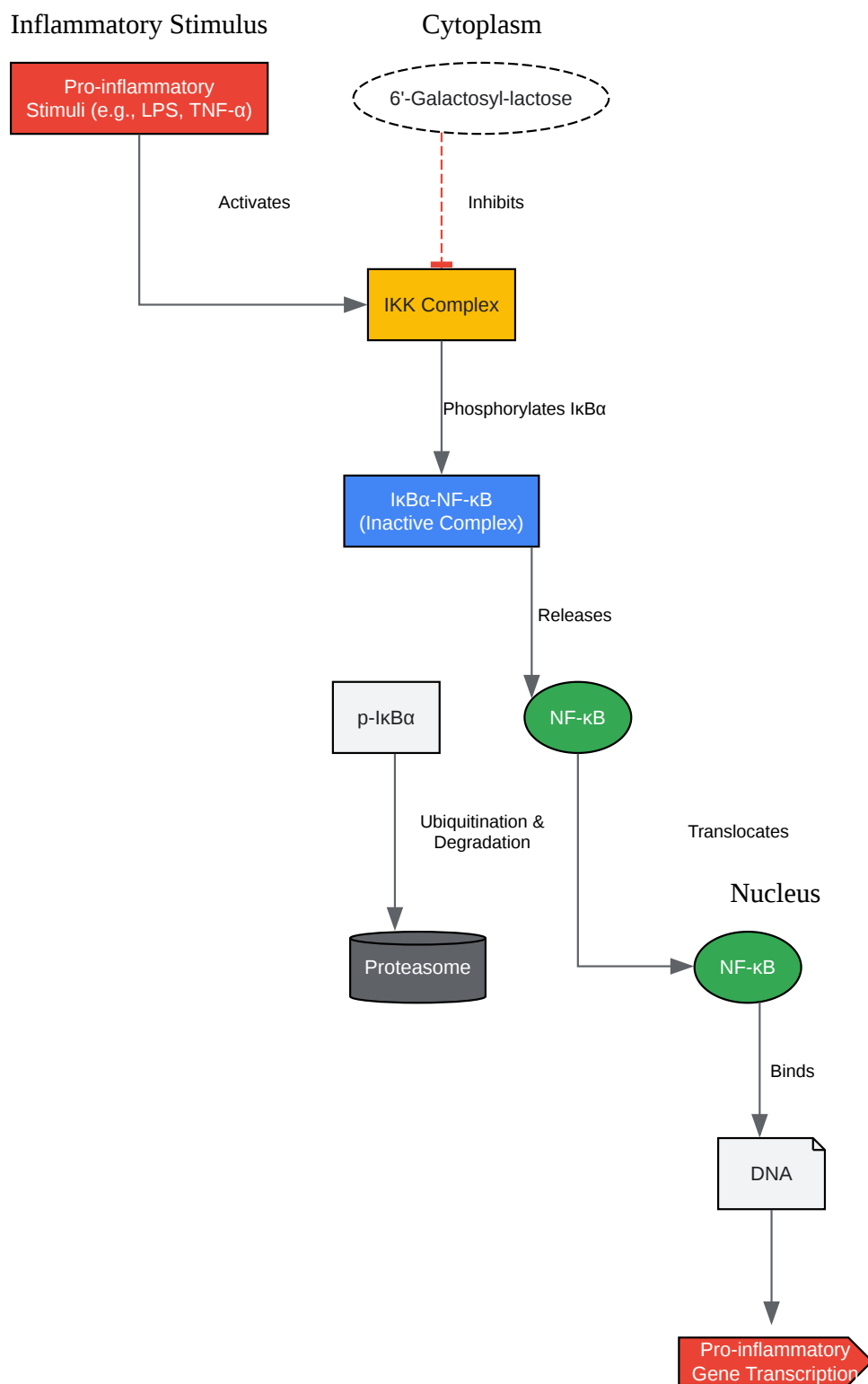
The NF- κ B pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF- κ B dimers are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins, most notably I κ B α . Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates I κ B α , marking it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF- κ B, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Proposed Mechanism of Action for 6'-Galactosyl-lactose

While the precise molecular target of **6'-Galactosyl-lactose** within the NF- κ B pathway is a subject of ongoing research, its anti-inflammatory effects suggest that it likely interferes with one or more key steps in this cascade. A plausible mechanism is the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of I κ B α . This

would, in turn, keep NF- κ B sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram: Inhibition of NF- κ B by 6'-**Galactosyl-lactose**



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Caption: Proposed mechanism of NF-κB pathway inhibition by 6'-**Galactosyl-lactose**.

Conclusion

6'-**Galactosyl-lactose** is a trisaccharide with significant potential in the fields of nutrition and therapeutics. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and characterization. The elucidation of its anti-inflammatory mechanism via the NF- κ B pathway opens avenues for its application in the development of novel functional foods and pharmaceutical agents aimed at mitigating inflammatory conditions. Further research is warranted to determine precise experimental values for all physical properties and to further delineate its specific molecular interactions within biological systems.

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